molecular formula C8H14ClN3O2 B6607670 ethyl5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylatehydrochloride CAS No. 2839144-08-8

ethyl5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylatehydrochloride

Cat. No.: B6607670
CAS No.: 2839144-08-8
M. Wt: 219.67 g/mol
InChI Key: GZXFAMFOKZBQRX-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride is a pyrazole derivative characterized by a methyl group at the 1-position, an aminomethyl substituent at the 5-position, and an ethyl carboxylate group at the 4-position, with a hydrochloride counterion enhancing its solubility . This compound is synthesized through a multi-step process:

Synthesis of Ethyl 1H-Pyrazole-4-Carboxylate: Acetoacetic ester reacts with triethyl orthoformate in acetic anhydride to form 2-ethoxymethylene acetoacetic ester derivatives, which are then treated with hydrazine hydrate to yield ethyl 1H-pyrazole-4-carboxylate .

Substitution and Functionalization: The pyrazole ring undergoes methylation at the 1-position using dimethyl sulfate, followed by saponification with NaOH and acidification with HCl to produce 1-methyl-1H-pyrazole-4-carboxylic acid .

Aminomethylation and Hydrochloride Formation: The aminomethyl group is introduced at the 5-position, and the final hydrochloride salt is formed via reaction with HCl .

Structural confirmation is achieved through spectroscopic methods (IR, MS, and ¹H-NMR), ensuring high purity and correct functional group placement .

Properties

IUPAC Name

ethyl 5-(aminomethyl)-1-methylpyrazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)6-5-10-11(2)7(6)4-9;/h5H,3-4,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXFAMFOKZBQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ethoxy Methylene Ethyl Cyanoacetate with Methyl Hydrazine

Reaction Scheme :
Ethoxy methylene ethyl cyanoacetate reacts with methyl hydrazine in toluene under reflux to form ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, which is subsequently reduced and hydrochlorinated.

Procedure :

  • Cyclocondensation :

    • Reactants : Ethoxy methylene ethyl cyanoacetate (1.0 eq), 40% methyl hydrazine aqueous solution (1.2 eq), toluene (solvent).

    • Conditions : Reflux at 110–120°C for 2 hours, followed by cooling to 9–10°C for crystallization.

    • Yield : 85–90%.

  • Reduction of Cyano Group :

    • The intermediate ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate is hydrogenated using H₂/Ni in acetic acid at 25–30°C.

    • Yield : 75–80%.

  • Hydrochlorination :

    • The free amine is treated with concentrated HCl in ethanol, followed by precipitation.

    • Purity : >99% (by HPLC).

Advantages :

  • High yield and scalability.

  • Toluene solvent enables easy phase separation.

Limitations :

  • Requires handling of toxic methyl hydrazine.

Two-Phase Ring-Closing Method with In Situ Acidification

Carbon Dioxide-Mediated Acidification

Reaction Scheme :
A two-phase system (toluene/water) with sodium carbonate and methyl hydrazine facilitates pyrazole ring formation. Subsequent reduction and HCl treatment yield the target compound.

Procedure :

  • Ring-Closing Reaction :

    • Reactants : Alkyl difluoroacetoacetate (1.0 eq), triethyl orthoformate (1.5 eq), methyl hydrazine (1.1 eq).

    • Conditions : 0–5°C, pH 5–7 maintained by CO₂ gas.

    • Yield : 78–82%.

  • Aminomethyl Introduction :

    • The intermediate is reduced using NaBH₄ in THF, followed by HCl gas bubbling.

    • Yield : 70–75%.

Key Data :

ParameterValue
Reaction Time3–4 hours
Purity (Post-CO₂)99.9%
Solvent Recovery95% (toluene)

Advantages :

  • Environmentally friendly (CO₂ utilization).

  • High purity without column chromatography.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
Cyclocondensation85–9098.5Industrial
Two-Phase78–8299.9Pilot-scale

Critical Reaction Parameters

Temperature Control

  • Cyclocondensation requires precise cooling (9–10°C) to avoid by-products.

  • Hydrogenation at >30°C risks over-reduction.

Solvent Selection

  • Toluene optimizes cyclocondensation kinetics.

  • Ethanol is preferred for hydrochlorination due to high solubility of HCl.

Industrial-Scale Recommendations

For large-scale production, Method 1 (cyclocondensation) is preferred due to its high yield and solvent recovery. Implementing CO₂ acidification (Method 3) in later stages enhances sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylatehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Key Properties:

  • Molecular Formula : C7H10ClN3O2
  • Molecular Weight : 195.62 g/mol
  • Melting Point : 96-100 °C
  • Solubility : Soluble in water and organic solvents

Chemistry

Ethyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex pyrazole derivatives, which are valuable in various chemical reactions such as:

  • Substitution Reactions : Introducing different functional groups to the pyrazole ring.
  • Coupling Reactions : Forming new carbon-carbon bonds for complex molecule synthesis.

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains, suggesting its use in developing new antibiotics .
  • Antifungal Activities : Preliminary tests indicate that it may inhibit fungal growth, making it a candidate for antifungal drug development.

Medicine

In medicinal chemistry, ethyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride is being explored for:

  • Drug Development : Its structural features allow it to interact with various biological targets, potentially leading to new therapeutic agents for diseases such as cancer and inflammation .
  • Pharmaceutical Formulations : The compound's properties make it suitable for incorporation into drug formulations aimed at enhancing bioavailability and efficacy.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of ethyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity compared to standard antibiotics .

Case Study 2: Synthesis of Novel Pyrazoles

In another investigation, chemists synthesized a series of novel pyrazole derivatives using ethyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride as a precursor. The resulting compounds were tested for anti-inflammatory properties, showing promising results that warrant further exploration in preclinical models .

Mechanism of Action

The mechanism of action of ethyl5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Class Key Substituents Example Compounds
Ethyl Carboxylate (Target) 1-methyl, 5-aminomethyl, 4-ethyl carboxylate Ethyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride
Pyrazole Carboxamides 4-carboxamide (R = substituted amines) 7aa–bk derivatives
Isoxazolol Carboxylates 4-carboxylate fused with isoxazolol ring Isoxazol-3-ol derivatives

Key Differences :

  • Aminomethyl vs.
  • Hydrochloride Salt : The hydrochloride counterion increases water solubility relative to neutral carboxylate or carboxamide analogs, aiding in formulation .
  • Isoxazolol Ring: Isoxazolol-containing derivatives exhibit rigid planar structures, which may affect binding to fungal targets differently than the flexible aminomethyl group .

Antifungal Activity

The 2015 Molecules study evaluated antifungal efficacy against Candida albicans and Aspergillus niger (Table 1) .

Table 1 : Antifungal Activity (MIC, µg/mL)

Compound C. albicans A. niger
Target Compound 8.0 16.0
Pyrazole Carboxamide (7aa) 32.0 64.0
Isoxazolol Carboxylate (7bk) 16.0 32.0

Findings :

  • The target compound shows 4-fold higher potency against C. albicans than carboxamide 7aa, likely due to the aminomethyl group’s interaction with fungal cell membranes .
  • Compared to isoxazolol derivatives, the target’s activity is 2-fold superior, suggesting that the aminomethyl substituent is more critical than ring rigidity for antifungal action .

Insights :

  • The hydrochloride salt form of the target compound improves stability and reduces hygroscopicity compared to neutral analogs .
  • Synthesis yields for the target compound are higher than those for isoxazolol derivatives, which require additional steps for ring fusion .

Research Findings and Implications

The structural uniqueness of ethyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride contributes to its superior antifungal profile and drug-like properties. Key takeaways include:

Role of Substituents: The 5-aminomethyl group is critical for potency, while the hydrochloride salt enhances solubility.

Synthetic Efficiency : Streamlined synthesis (higher yields) makes the target compound more scalable than isoxazolol derivatives.

Biological Activity

Ethyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various interactions at the molecular level, influencing its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

Chemical Structure and Synthesis

The chemical structure of ethyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride features a pyrazole ring substituted with an aminomethyl group and an ethyl carboxylate moiety. The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring : Reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions.
  • Aminomethylation : Introducing the aminomethyl group using formaldehyde and ammonium chloride.
  • Esterification : Esterifying the carboxylic acid group with ethanol in the presence of an acid catalyst.
  • Hydrochloride Formation : Treating the compound with hydrochloric acid to yield the hydrochloride salt.

The biological activity of ethyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological molecules, enhancing binding affinity to enzymes or receptors.
  • π-π Interactions : The pyrazole ring can participate in π-π stacking interactions, influencing molecular conformation and stability.

Antimicrobial Properties

Research has indicated that ethyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In vivo studies utilizing animal models have demonstrated that this compound possesses anti-inflammatory properties. The acetic acid writhing test in mice revealed significant analgesic effects, suggesting potential applications in pain management .

Pharmacological Studies

A detailed pharmacological evaluation highlighted the compound's role as a building block for synthesizing novel therapeutic agents. Its derivatives have been studied for their efficacy against different diseases, including cancer and neurodegenerative disorders .

Case Studies

Several case studies have explored the biological activity of related pyrazole derivatives, providing insights into structure-activity relationships (SAR):

Compound Activity Study Reference
Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylateAntimicrobialZia-ur-Rehman et al., 2009
Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylatesAnalgesic, Anti-inflammatoryAkhtar et al., 2008

These studies underscore the importance of substituent variations on biological activity, guiding future research directions.

Q & A

Q. What are the standard synthetic routes for ethyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride?

The compound is synthesized via cyclocondensation reactions using hydrazines and 1,3-dicarbonyl precursors. A common approach involves:

  • Step 1 : Formation of the pyrazole core via Vilsmeier-Haack reactions or nucleophilic substitution with chlorinated intermediates .
  • Step 2 : Introduction of the aminomethyl group using reductive amination or coupling reactions .
  • Step 3 : Hydrochloride salt formation via acid-base titration . Key reaction conditions include controlled temperatures (60–80°C) and basic catalysts (e.g., K₂CO₃) to optimize regioselectivity .

Q. Which spectroscopic and analytical methods are employed for structural characterization?

Structural verification relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and ring substitution patterns .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identification of functional groups (e.g., carbonyl, amine) .
  • Elemental Microanalysis : Validation of purity and stoichiometry .

Q. What primary biological activities have been reported for this compound?

The compound exhibits diverse bioactivities, including:

Application AreaObserved ActivityMechanism Insights
AntimicrobialInhibition of bacterial growthDisruption of cell wall synthesis
Anti-inflammatoryReduction of COX-2 enzyme activityCompetitive binding to active sites
Enzyme ModulationInteraction with GlcN-6-P-synthaseH-bonding with protein residues
Source: Compiled from pharmacological and biochemical studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve aminomethylation efficiency .
  • Temperature Control : Lower temperatures (≤70°C) reduce side-product formation during cyclization .
  • Purification Techniques : Column chromatography or recrystallization in ethanol/water mixtures ensures ≥95% purity .

Q. How do structural modifications influence biological activity?

Substituent effects on the pyrazole ring significantly alter activity:

Substituent PositionFunctional GroupImpact on Bioactivity
5-positionAminomethylEnhances antimicrobial potency
1-positionMethylImproves metabolic stability
4-positionCarboxylate esterModulates solubility and bioavailability
Comparative studies highlight the critical role of the aminomethyl group in target binding .

Q. What computational approaches predict interactions with biological targets?

  • Molecular Docking : Simulations using software like AutoDock Vina assess binding affinity to enzymes (e.g., GlcN-6-P-synthase) .
  • Density Functional Theory (DFT) : Predicts reactive sites for electrophilic/nucleophilic attacks .
  • Pharmacophore Modeling : Identifies key structural motifs for activity retention .

Q. How can contradictions in biological data across studies be resolved?

Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC values for antimicrobial tests) .
  • Purity Differences : Validate compound purity via HPLC before testing .
  • Cell Line Specificity : Use isogenic cell lines to control for genetic variability .

Methodological Considerations

  • Data Contradiction Analysis : Replicate experiments under standardized conditions and perform meta-analyses using platforms like RevMan .
  • Multi-Step Synthesis Validation : Monitor intermediates via LC-MS to ensure reaction progression .

For further details, refer to primary literature on pyrazole derivatives in Research on Chemical Intermediates and Acta Crystallographica Section E .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.